N-(4-methoxyphenyl)-2-(4-methylphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-(4-methylphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide: is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of methoxyphenyl, methylphenyl, and thiophen-2-ylacetyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(4-methylphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the methoxyphenyl and methylphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the thiophen-2-ylacetyl group: This step may involve the use of thiophene-2-carboxylic acid or its derivatives, which can be coupled to the acetamide backbone using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(4-methylphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide: can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-2-(4-methylphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(4-methylphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide: Lacks the thiophen-2-ylacetyl group.
N-(4-methoxyphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide: Lacks the methylphenyl group.
N-(4-methylphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide: Lacks the methoxyphenyl group.
Uniqueness
N-(4-methoxyphenyl)-2-(4-methylphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide: is unique due to the presence of all three functional groups (methoxyphenyl, methylphenyl, and thiophen-2-ylacetyl) in its structure. This combination of groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H22N2O3S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylphenyl)-2-[(2-thiophen-2-ylacetyl)amino]acetamide |
InChI |
InChI=1S/C22H22N2O3S/c1-15-5-7-16(8-6-15)21(24-20(25)14-19-4-3-13-28-19)22(26)23-17-9-11-18(27-2)12-10-17/h3-13,21H,14H2,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
ZPHFBXSFSJKGKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)OC)NC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.